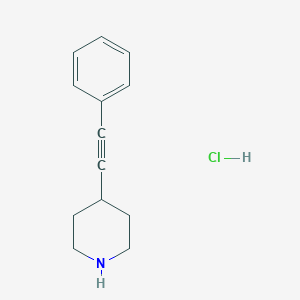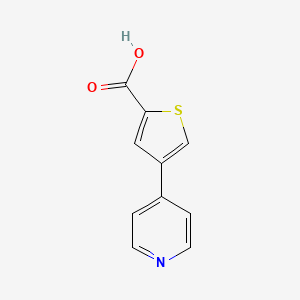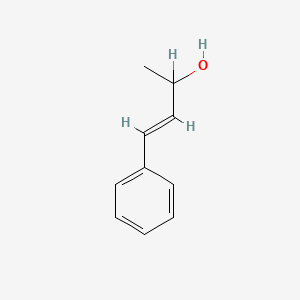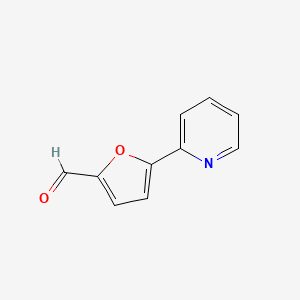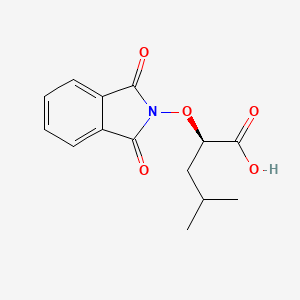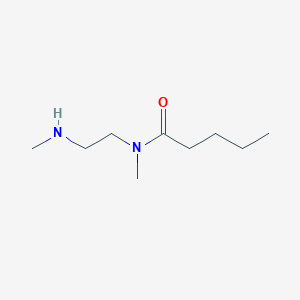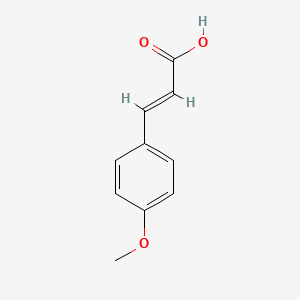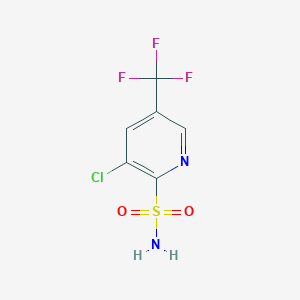
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide
Descripción general
Descripción
The compound "3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide" is a chemical that belongs to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the compound is further modified with a chloro and a trifluoromethyl group on a pyridine ring. This structure suggests potential for various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been demonstrated in various studies. For instance, the synthesis of indoline and pyrrolidine derivatives bearing fluorinated one-carbon units, such as difluoromethylene and trifluoromethyl groups, was achieved through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds with a sulfonamido group . Although not directly synthesizing the compound , this study provides insight into the synthetic strategies that could be applied to similar structures.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex, as seen in the study of "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," where the dihedral angle between the pyridine rings was found to be significant, and the orientation of the nitrogen atoms was noted to be anti to the N—H bond . This information is relevant as it gives an idea of the spatial arrangement that might be expected in the this compound molecule.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be inferred from the cross-coupling reactions of 3-bromopyridine with various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . This study indicates that the pyridine ring can be functionalized through such coupling reactions, which could be relevant for further chemical modifications of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar sulfonamide compounds can be somewhat predicted. For example, the inhibitory activities of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives against secretory phospholipase A2 were examined, indicating that these compounds can have significant biological activities . This suggests that the compound may also exhibit biological activity, which could be relevant for pharmaceutical applications.
Safety and Hazards
This compound is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation and genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPIPKIRQJPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562915 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249907-95-6 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



